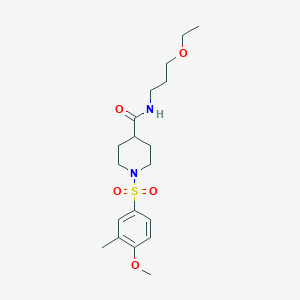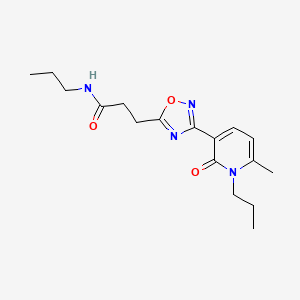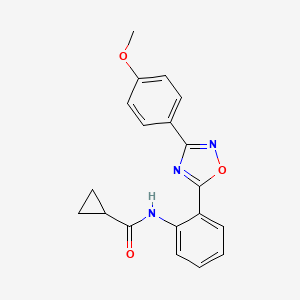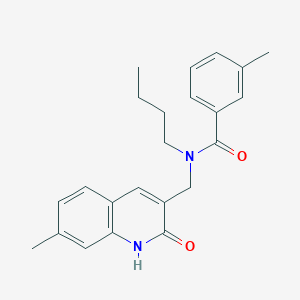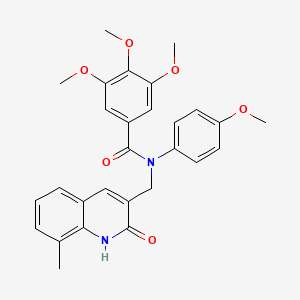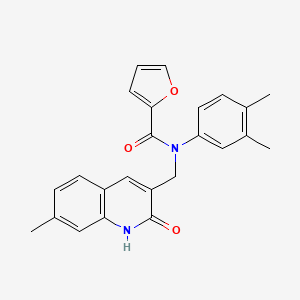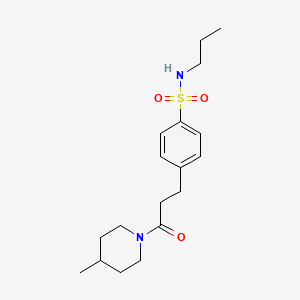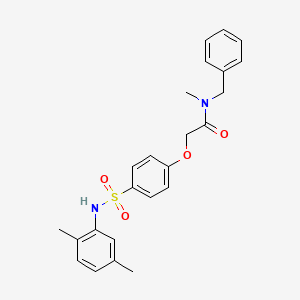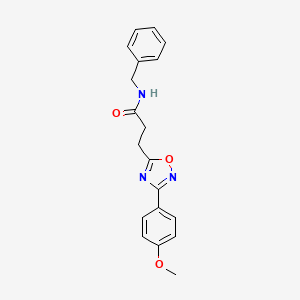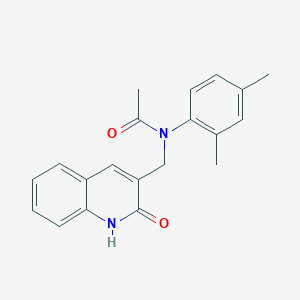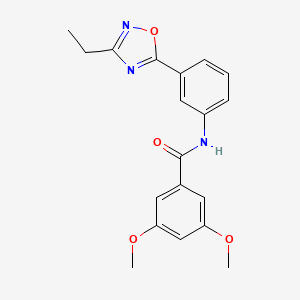
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide, also known as ODZ10117, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied. In
作用机制
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide exerts its therapeutic effects by binding to specific proteins and enzymes in the body. It has been found to bind to the beta-amyloid protein in Alzheimer's disease, preventing its aggregation and reducing the formation of toxic amyloid-beta plaques. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase-B, which is involved in the breakdown of dopamine in Parkinson's disease. By inhibiting this enzyme, this compound can increase dopamine levels in the brain, reducing the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound can also reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, this compound can improve cognitive function by reducing the aggregation of amyloid-beta and alpha-synuclein proteins in the brain.
实验室实验的优点和局限性
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a highly selective compound, meaning that it only binds to specific proteins and enzymes in the body. This selectivity reduces the risk of off-target effects and improves the accuracy of experimental results. This compound is also relatively easy to synthesize, allowing for large-scale production for use in experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals or cells in vitro. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the research and development of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide. One potential direction is to further investigate its anticancer activity and explore its potential as a treatment for various types of cancer. Another direction is to test this compound in clinical trials to determine its safety and efficacy in humans. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research could be conducted to investigate the potential of this compound as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
合成方法
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide has been synthesized using various methods, including the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound with a high degree of purity.
科学研究应用
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as it can inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Additionally, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-17-21-19(26-22-17)12-6-5-7-14(8-12)20-18(23)13-9-15(24-2)11-16(10-13)25-3/h5-11H,4H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHQRRAHCLIXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

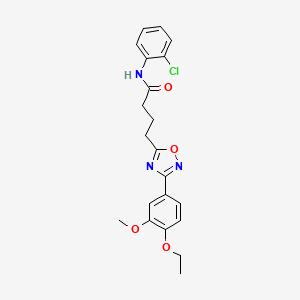
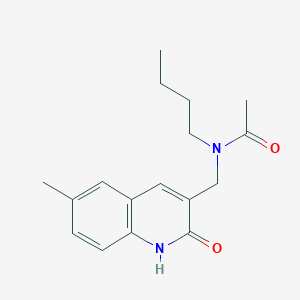
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)
